molecular formula C11H9N3 B146484 6-Phenyl-1H-imidazo(1,2-b)pyrazole CAS No. 130598-72-0

6-Phenyl-1H-imidazo(1,2-b)pyrazole

Cat. No.: B146484
CAS No.: 130598-72-0
M. Wt: 183.21 g/mol
InChI Key: NLYRPESMFJTOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound with a unique chemical structure that has significant biological and chemical properties. This compound belongs to the class of imidazo[1,2-b]pyrazoles, which are known for their diverse and useful bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

The primary target of 6-Phenyl-1H-imidazo(1,2-b)pyrazole is the enzyme α-glucosidase . This enzyme plays a crucial role in carbohydrate digestion, converting carbohydrates into glucose . By targeting α-glucosidase, the compound can control blood sugar levels, making it potentially useful in the treatment of type 2 diabetes mellitus .

Mode of Action

This compound interacts with its target, α-glucosidase, by inhibiting its activity . This inhibition is achieved in a competitive mode, similar to the standard drug acarbose . The compound’s interaction with α-glucosidase results in a decrease in the conversion of carbohydrates into glucose, thereby controlling blood sugar levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carbohydrate digestion pathway . By inhibiting α-glucosidase, the compound disrupts this pathway, reducing the conversion of carbohydrates into glucose . This results in lower blood sugar levels, which can be beneficial for individuals with type 2 diabetes .

Pharmacokinetics

It is noted that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of α-glucosidase . This inhibition disrupts the normal process of carbohydrate digestion, reducing the conversion of carbohydrates into glucose . As a result, blood sugar levels are controlled, which can be particularly beneficial for individuals with type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-1H-imidazo(1,2-b)pyrazole typically involves a multi-step process. One common method is the three-component reaction between arylaldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isonitriles in the presence of ammonium chloride under reflux conditions . This reaction yields a series of imidazo[1,2-b]pyrazole derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-1H-imidazo(1,2-b)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

6-Phenyl-1H-imidazo(1,2-b)pyrazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-1H-imidazo(1,2-b)pyrazole stands out due to its unique combination of the imidazole and pyrazole rings, which imparts distinct biological activities and chemical properties. Its ability to act as an α-glucosidase inhibitor with high potency and low cytotoxicity makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

6-phenyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-2-4-9(5-3-1)10-8-11-12-6-7-14(11)13-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYRPESMFJTOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=CN3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926819
Record name 6-Phenyl-5H-imidazo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130598-72-0
Record name 1H-Imidazo(1,2-b)pyrazole, 6-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130598720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phenyl-5H-imidazo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Phenyl-1H-imidazo(1,2-b)pyrazole
Reactant of Route 2
Reactant of Route 2
6-Phenyl-1H-imidazo(1,2-b)pyrazole
Reactant of Route 3
6-Phenyl-1H-imidazo(1,2-b)pyrazole
Reactant of Route 4
6-Phenyl-1H-imidazo(1,2-b)pyrazole
Reactant of Route 5
6-Phenyl-1H-imidazo(1,2-b)pyrazole
Reactant of Route 6
6-Phenyl-1H-imidazo(1,2-b)pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.